molecular formula C18H23N3O B2700394 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one CAS No. 2034517-84-3

1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one

Cat. No.: B2700394
CAS No.: 2034517-84-3
M. Wt: 297.402
InChI Key: DTLZGUXGHQSSMX-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-Benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure incorporates a benzodiazole (benzimidazole) moiety linked to a pyrrolidine and a cyclopentylethanone group. Benzimidazole derivatives are a significant area of scientific investigation due to their diverse biological activities and their presence in compounds that interact with various central nervous system targets . This specific structural architecture suggests potential research applications as a tool compound for probing protein targets such as enzymes or receptors. Researchers are exploring its utility in early-stage in vitro assays to investigate its mechanism of action and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to fully characterize the compound's properties and activity in their specific biological systems.

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLZGUXGHQSSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to certain protein sites, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity, while the cyclopentyl group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
1-[3-(1H-1,3-Benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one (Target) Cyclopentyl, benzodiazole Not explicitly given Estimated ~330–350 High lipophilicity due to cyclopentyl; potential steric bulk.
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one Trifluoromethyl, benzodiazole C₁₄H₁₄F₃N₃O 297.28 Electron-withdrawing CF₃ group enhances polarity; may improve solubility.
1-[(3R)-3-[(1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-yl)oxy]pyrrolidin-1-yl]-2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-one (11A) Piperidine-oxy linker, pyrrolopyrimidine C₂₃H₂₈N₆O₂ 460.51 Extended heterocyclic system; designed for high-affinity binding (e.g., kinase inhibition).
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Fluorophenyl, triazole C₂₁H₁₈FN₃O 363.39 Fluorine enhances bioavailability; triazole introduces hydrogen-bonding capacity.

Crystallographic and Computational Analysis

  • Programs like SHELXL () and SHELXT () are critical for resolving such structures. The triazole derivative () was refined using these tools, highlighting their utility for analogous compounds .

Biological Activity

The compound 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.35 g/mol
  • Key Functional Groups : Benzodiazole, pyrrolidine, and cyclopentyl moieties.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds containing benzodiazole and pyrrolidine rings have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : The interaction of the compound with neurotransmitter receptors suggests potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. It is hypothesized that it may interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Binding affinity to neurotransmitter receptors could elucidate its role in neuropharmacology.

Case Studies

Several studies have reported on the biological activity of related compounds. Below are summarized findings from notable research:

Study ReferenceFindings
Demonstrated anticancer activity in vitro against breast cancer cell lines.
Reported neuroprotective effects in animal models of neurodegeneration.
Showed significant antibacterial activity against Gram-positive bacteria.

The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the benzodiazole ring.
  • Introduction of the pyrrolidine moiety.
  • Coupling with the cyclopentyl group.

These steps ensure that the final product retains the desired functional groups for biological activity.

Future Directions

The ongoing exploration of 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one suggests several avenues for future research:

  • Further Pharmacological Studies : More extensive testing on various cancer cell lines and microbial strains to confirm efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular interactions with specific targets to elucidate its mechanism of action.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.

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